molecular formula C15H23Cl2NO B1441047 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-07-4

4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1441047
CAS No.: 1220032-07-4
M. Wt: 304.3 g/mol
InChI Key: DLWPDDUTXCVSLK-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperidine ring and a chloro-substituted phenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chloro-3,5-dimethylphenol and ethylene oxide.

  • Reaction Steps: The phenol is first converted to its corresponding chloride derivative, which is then reacted with ethylene oxide to form the intermediate ether. This intermediate is further reacted with piperidine to yield the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles (e.g., sodium hydroxide, ammonia)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Various substituted phenols and amines

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical studies to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethylphenol

  • 4-(4-Chlorophenyl)piperidine

  • 2-(4-Chloro-3,5-dimethylphenoxy)ethylamine

Uniqueness: 4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11-9-14(10-12(2)15(11)16)18-8-5-13-3-6-17-7-4-13;/h9-10,13,17H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPDDUTXCVSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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